N-benzyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Overview
Description
N-benzyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzothienopyrimidines
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis starts with the formation of the benzothieno[2,3-d]pyrimidine core. This often involves a cyclization reaction between a thienopyrimidine precursor and a suitable reagent under acidic conditions.
Step 2: : The next step involves the introduction of the benzyl group at the nitrogen atom of the pyrimidine ring. This is typically achieved through a nucleophilic substitution reaction using benzyl bromide in the presence of a base like potassium carbonate.
Step 3: : The final step includes the acylation of the remaining amine group with acetic anhydride or a similar acylating agent to yield this compound.
Industrial Production Methods: : While the industrial production methods are proprietary and can vary, they typically involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness and safety. Efficient purification steps like recrystallization or chromatography are also employed.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring or the amide group.
Reduction: : Reduction can occur at the keto group, converting it to an alcohol derivative under reducing conditions.
Substitution: : Various substitution reactions, especially on the benzyl and acetamide moieties, are possible.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid for oxidative reactions.
Reduction: : Sodium borohydride or lithium aluminum hydride for reduction processes.
Substitution: : Using alkylating agents, halogens, or acylating agents under basic or acidic conditions.
Major Products Formed: : Depending on the reaction type, the products can range from oxidized sulfoxides to reduced alcohol derivatives and substituted amides or benzyl compounds.
In Chemistry
As a precursor or intermediate in organic synthesis for more complex molecules.
Studies on the reactivity and stability of benzothienopyrimidine derivatives.
In Biology and Medicine
Investigation of its potential as an anti-cancer or anti-inflammatory agent.
Evaluation in pharmacokinetics and pharmacodynamics studies due to its unique structure.
In Industry
Use in the development of new pharmaceuticals or chemical probes.
Mechanism of Action
The mechanism by which N-benzyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide exerts its effects is complex and involves:
Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: : The compound can influence various biochemical pathways, potentially altering cellular processes such as apoptosis, inflammation, or cell proliferation.
Similar Compounds
2-Benzylthiophene-3-carboxamide
4-oxo-5,6,7,8-tetrahydro-1-benzothiopyrimidine
N-Benzyl-2-aminopyrimidine
Uniqueness: : this compound stands out due to its combination of the benzyl, tetrahydrobenzothieno, and acetamide groups. This structural uniqueness may confer specific properties and activities not observed in its analogs, making it a subject of interest for further research and application.
Properties
IUPAC Name |
N-benzyl-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-16(20-10-13-6-2-1-3-7-13)11-22-12-21-18-17(19(22)24)14-8-4-5-9-15(14)25-18/h1-3,6-7,12H,4-5,8-11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULPQNRFCOQGAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.